chemical properties of 2'-Aminobiphenyl-3-carbonitrile hydrochloride
chemical properties of 2'-Aminobiphenyl-3-carbonitrile hydrochloride
An In-Depth Technical Guide to 2'-Aminobiphenyl-3-carbonitrile hydrochloride: Properties, Synthesis, and Applications
Executive Summary
2'-Aminobiphenyl-3-carbonitrile hydrochloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a biphenyl backbone with strategically placed amino and cyano groups, renders it a critical building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key chemical transformations, and state-of-the-art analytical protocols for its characterization. The primary focus is on its role as a key intermediate in the synthesis of phenanthridinone-based scaffolds, which are central to the development of targeted therapies such as poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals.
Physicochemical and Structural Properties
The hydrochloride salt of 2'-Aminobiphenyl-3-carbonitrile ensures improved stability and handling characteristics compared to the free base. A summary of its core properties is presented below.
| Property | Value | Source |
| IUPAC Name | 2'-(amino)biphenyl-3-carbonitrile hydrochloride | N/A |
| Molecular Formula | C₁₃H₁₀N₂・HCl | [1] |
| Molecular Weight | 230.69 g/mol | [1] |
| CAS Number | 398527-77-4 | N/A |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); low water solubility.[2] | N/A |
| Storage | Store in a cool, dry, well-ventilated place, away from strong oxidizing agents. Keep container tightly closed. | N/A |
Synthesis and Manufacturing
The most efficient and industrially scalable synthesis of the 2'-aminobiphenyl core is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The synthesis involves the coupling of an ortho-substituted aniline derivative with a cyanophenylboronic acid.
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Reactant Preparation : To a solution of 2-bromoaniline (1.0 eq) and 3-cyanophenylboronic acid (1.1 eq) in a suitable solvent system (e.g., a 3:1 mixture of Dioxane/Water), add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
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Base Addition : Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃), to activate the boronic acid.
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Reaction Execution : Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation : Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification and Salt Formation : Purify the crude 2'-aminobiphenyl-3-carbonitrile free base by column chromatography on silica gel. Dissolve the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a stoichiometric amount of hydrochloric acid (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt. Filter and dry the resulting solid under vacuum.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling for 2'-Aminobiphenyl-3-carbonitrile HCl synthesis.
Chemical Reactivity and Applications
The synthetic utility of this molecule stems from the orthogonal reactivity of its amino and nitrile functional groups.
Reactivity Profile
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2'-Amino Group (-NH₂) : This primary amine is a versatile nucleophile. It is the key functional group for intramolecular cyclization reactions to form nitrogen-containing heterocycles. It can also undergo standard amine reactions such as acylation, alkylation, and diazotization for further functionalization.
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3-Carbonitrile Group (-C≡N) : The nitrile group is a robust and synthetically flexible moiety. It can serve as a hydrogen bond acceptor in molecular interactions.[3][4] Chemically, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing pathways to a wide array of derivatives.
Case Study: Synthesis of Phenanthridinone Scaffolds
A primary application of 2'-Aminobiphenyl-3-carbonitrile is in the synthesis of phenanthridinones, a core structure in many PARP inhibitors.[5] The process typically involves an intramolecular cyclization reaction.
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Acylation of the Amine : The 2'-amino group is first acylated, for example, with phosgene or a phosgene equivalent, to form an isocyanate intermediate, or with an acyl chloride.
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Intramolecular Cyclization : The newly introduced group then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, often promoted by a Lewis acid or under thermal conditions, to form the tricyclic lactam (amide) structure of phenanthridinone. The nitrile group often remains intact during this process and can be utilized for further modifications.
Cyclization Pathway Diagram
Caption: General pathway for the synthesis of phenanthridinones.
Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and quality of 2'-Aminobiphenyl-3-carbonitrile hydrochloride for research and development.
Expected Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A broad singlet for the amine protons (-NH₃⁺) shifted downfield (variable, dependent on solvent and concentration). |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-150 ppm). A characteristic signal for the nitrile carbon (-C≡N) around 118-120 ppm.[6] |
| FT-IR | A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.[6] N-H stretching bands for the ammonium salt in the 2800-3200 cm⁻¹ region (broad). Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spec (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z 195.09. |
Quality Control (QC) Protocol
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Identity Confirmation :
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Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm that all observed chemical shifts and coupling patterns match the expected structure.
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Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₃H₁₁N₂⁺ for the free base).
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-
Purity Assessment :
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Perform High-Performance Liquid Chromatography (HPLC) analysis using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).
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The purity should be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm), and should typically be ≥98% for use in drug development cascades.
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-
Residual Solvent Analysis :
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Use Gas Chromatography (GC) with a headspace autosampler to quantify any residual solvents from the synthesis and purification process.
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Safety and Handling
As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety.
Hazard Identification
The compound is classified with the following hazards based on available safety data sheets for similar aminobiphenyl compounds:
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May cause skin irritation or an allergic skin reaction.[2]
Recommended Precautionary Measures
| Category | Precautionary Statements (P-phrases) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P270: Do not eat, drink or smoke when using this product.[2][7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7][8]P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2][7] |
Conclusion
2'-Aminobiphenyl-3-carbonitrile hydrochloride is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, accessible synthesis via robust cross-coupling chemistry, and predictable reactivity make it an indispensable tool for medicinal chemists. Its primary application as a precursor to phenanthridinone-based enzyme inhibitors underscores its importance in the development of next-generation therapeutics. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory and beyond.
References
- Vertex Pharmaceuticals. (2012, February 21).
- Sigma-Aldrich. (2025, November 6).
- Tokyo Chemical Industry. (2024, November 27).
- Santa Cruz Biotechnology. 2′-Amino-biphenyl-3-carbonitrile hydrochloride. SCBT.
- CPAchem Ltd. (2022, March 22).
- Apollo Scientific. (2023, August 1).
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Reddy, V. R., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5583. [Link]
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Oden, A., et al. (2023). Dual fluorescent phenanthridinones and crinasiadine derivatives by consecutive palladium-catalyzed three-component syntheses. Communications Chemistry, 6(1), 1-9. [Link]
- Keller, P. A. (2005). Product Class 12: Phenanthridinones and Related Systems. In Science of Synthesis (Vol. 15, pp. 1045-1070). Thieme.
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Reddy, P. T., et al. (2023). Design, synthesis and biological evaluation of phenanthridine amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis. Scientific Reports, 13(1), 10582. [Link]
- CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19). Journal of the Turkish Chemical Society Section A: Chemistry.
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Zheng, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1635-1654. [Link]
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